Visomitin (SkQ1) mechanism of action in mitochondrial protection
Visomitin (SkQ1) mechanism of action in mitochondrial protection
An In-depth Technical Guide to the Mitochondrial Protective Mechanisms of Visomitin (SkQ1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visomitin, with its active ingredient SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium), represents a significant advancement in the field of mitochondrial medicine. It is a pioneering mitochondria-targeted antioxidant designed to combat oxidative stress at its source.[1][2] SkQ1's unique chemical structure, comprising a plastoquinone (B1678516) antioxidant moiety linked to a lipophilic triphenylphosphonium cation, facilitates its accumulation within the inner mitochondrial membrane.[1][3] This targeted delivery allows SkQ1 to exert its protective effects directly at the primary site of reactive oxygen species (ROS) production, making it a promising therapeutic agent for a range of pathologies associated with mitochondrial dysfunction, from ophthalmic conditions like dry eye syndrome to broader inflammatory and age-related diseases.[4][5][6] This guide provides a detailed examination of the core mechanisms by which SkQ1 protects mitochondria, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The therapeutic efficacy of SkQ1 stems from a multi-pronged approach to mitochondrial protection, centered around its potent antioxidant capabilities and its interaction with critical mitochondrial components.
Mitochondria-Targeted ROS Scavenging
SkQ1 is designed to specifically infiltrate mitochondria, the cellular powerhouses, where it acts as a powerful antioxidant.[1] It effectively neutralizes various forms of ROS, thereby reducing oxidative damage to vital cellular components such as lipids, proteins, and mitochondrial DNA (mtDNA).[1][7] This action helps to preserve the integrity and functionality of cells.[1] A key feature of SkQ1 is its ability to be "recharged" by the mitochondrial respiratory chain, allowing it to act as a regenerative antioxidant.[3] The oxidized SkQ1 is reduced back to its active form, SkQH2, by complex III of the respiratory chain.[3]
Prevention of Cardiolipin (B10847521) Peroxidation
A primary target of mitochondrial ROS is cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is essential for maintaining the structural and functional integrity of the respiratory chain complexes.[3][8] SkQ1 has been shown to effectively prevent the peroxidation of cardiolipin.[3][9] By shielding cardiolipin from oxidative damage, SkQ1 helps to stabilize the mitochondrial electron transport chain, prevent the release of pro-apoptotic factors like cytochrome c, and maintain efficient energy production.[1][9]
Stabilization of Mitochondrial Membrane Potential (MMP)
Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Oxidative stress can lead to a decrease in MMP, impairing energy production and triggering cell death pathways.[10] SkQ1 has been demonstrated to stabilize the mitochondrial membrane and improve MMP in cells under oxidative stress.[10][11]
Mild Uncoupling
In addition to its direct antioxidant effects, the cationic moiety of SkQ1 can induce a mild uncoupling of oxidative phosphorylation.[3] This process, mediated by fatty acid cycling, slightly decreases the mitochondrial membrane potential, which in turn reduces the generation of ROS, particularly those produced via reverse electron transport in the respiratory chain.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of SkQ1 as reported in various experimental models.
Table 1: Effects of SkQ1 on Mitochondrial Reactive Oxygen Species (ROS)
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| Human Fibrosarcoma (HT1080) Cells | Standard Culture | 40 nM | 41.2 ± 7.4% decrease in intracellular H2O2 compared to control. | [12] |
| Human Proximal Tubule (HK2) Cells | Cisplatin (10 µg/mL) induced injury | 20 nM | Significantly mitigated cisplatin-induced mitochondrial ROS production. | [13] |
| Leber's Hereditary Optic Neuropathy (LHON) Fibroblasts | H2O2 (200 µM) induced oxidative stress | 20 nM | Significant decrease in mitochondrial superoxide (B77818) levels after 7 days of pretreatment. | [10] |
Table 2: Effects of SkQ1 on Mitochondrial Membrane Potential (MMP)
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| LHON Fibroblasts | Standard Culture | 20 nM | Improved the MMP of LHON-IFBs, indicated by an increased ratio of JC-1 aggregates to monomers. | [10] |
| Mouse Oocytes | In vitro maturation | Not specified | Significantly higher MMP levels in SkQ1-treated oocytes compared to untreated in vitro matured oocytes. | [11] |
Table 3: Effects of SkQ1 on Cell Viability and Apoptosis
| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |
| Rhabdomyosarcoma (RD) Cells | Standard Culture | 40 nM | Induced apoptosis and prolonged mitosis. | [12] |
| Human Proximal Tubule (HK2) Cells | Cisplatin-induced injury | 20 nM | Greatly inhibited the upregulation of cleaved caspase-3 protein levels. | [13] |
| Ovarian Cancer Model (mice) | Late-stage ovarian cancer | Not specified | Attenuated caspase-9 and -3 activity in skeletal muscle. | [14] |
Table 4: Effects of SkQ1 on Inflammatory Markers
| Animal Model/Cell Type | Experimental Condition | SkQ1 Dosage/Concentration | Observed Effect | Reference |
| DSS-induced Colitis (mice) | Dextran Sulfate Sodium (DSS) in drinking water | 0.25 µmol/kg (daily) | Prevented the increase in mRNA expression of TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon. | [6][15] |
| Hemorrhagic Shock (rats) | 40% fixed-blood-loss | Not specified | Significantly reversed the expression of 56.5% of the inflammation-related genes that were altered after hemorrhagic shock. | [7] |
| Human Neutrophils | Various stimuli (e.g., A23187, fMLP) | Not specified | Effectively prevented p38 and ERK1/2 phosphorylation. | [16] |
Signaling Pathways Modulated by SkQ1
SkQ1 exerts its protective effects not only through direct antioxidant action but also by modulating key intracellular signaling pathways that regulate mitochondrial homeostasis, inflammation, and cell survival.
PINK1/PRKN-Mediated Mitophagy
Mitophagy is a selective form of autophagy that removes damaged mitochondria, a crucial process for maintaining cellular health. The PINK1/PRKN pathway is a major regulator of mitophagy. In a study on fibroblasts from patients with Leber's Hereditary Optic Neuropathy (LHON), SkQ1 was found to interact with PINK1 and downregulate its expression, thereby balancing mitochondrial homeostasis and preserving mitochondrial function.[10]
Caption: SkQ1 modulates PINK1/PRKN-mediated mitophagy to maintain mitochondrial homeostasis.
p38 MAPK and ERK1/2 Signaling
The p38 MAPK and ERK1/2 signaling pathways are involved in cellular responses to stress, inflammation, and apoptosis. In human neutrophils, SkQ1 was shown to prevent the phosphorylation, and thus activation, of both p38 and ERK1/2, which are upstream targets for mitochondrial ROS in the activation of leukotriene synthesis.[16] This suggests that SkQ1 can suppress inflammatory responses by inhibiting these key signaling cascades.
Caption: SkQ1 inhibits leukotriene synthesis by scavenging mtROS and preventing p38/ERK activation.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. While the direct interaction is still under investigation, evidence suggests that SkQ1 can influence this pathway. In a model of DSS-induced colitis, SkQ1 prevented the upregulation of heme oxygenase-1 (HO-1), a marker of Nrf2 activation, suggesting that the Nrf2 activation in this model is dependent on mitochondrial ROS that are scavenged by SkQ1.[15]
Caption: SkQ1 influences the Nrf2 pathway by scavenging upstream mtROS signals.
Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Given its role in preventing lipid peroxidation, SkQ1 is a potent inhibitor of ferroptosis. In models of acute kidney injury, SkQ1 was shown to significantly ameliorate lipid peroxide accumulation and inhibit ferroptosis, thereby protecting renal cells from damage.[13] SkQ1 treatment also augmented the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of ferroptosis.[13]
Caption: SkQ1 inhibits ferroptosis by scavenging mtROS and augmenting GPX4 levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mitochondrial protective effects of SkQ1.
Measurement of Mitochondrial ROS (mtROS)
This protocol is based on the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
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Objective: To quantify the levels of superoxide within the mitochondria of cultured cells.
-
Materials:
-
Cultured cells (e.g., HK2, LHON fibroblasts)
-
SkQ1
-
Inducing agent (e.g., Cisplatin, H2O2)
-
MitoSOX Red reagent (e.g., Thermo Fisher M36008)
-
Hoechst 33342 for nuclear counterstaining
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Pre-treat cells with the desired concentration of SkQ1 (e.g., 20 nM) for a specified duration (e.g., 48 hours to 7 days).[10][13]
-
Induce oxidative stress by adding the inducing agent (e.g., 10 µg/mL Cisplatin or 200 µM H2O2) for the required time.[10][13]
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red in culture medium for 30 minutes at 37°C in the dark.[13]
-
Wash the cells three times with warm PBS.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer. The red fluorescence intensity is proportional to the level of mitochondrial superoxide.[13]
-
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the JC-1 dye, which differentially stains mitochondria based on their membrane potential. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low MMP, JC-1 remains as monomers and fluoresces green.
-
Objective: To assess the effect of SkQ1 on mitochondrial membrane potential.
-
Materials:
-
Cultured cells or isolated mitochondria
-
SkQ1
-
JC-1 assay kit
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with SkQ1 as described in the mtROS protocol.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity for both red (aggregates) and green (monomers).
-
Calculate the ratio of red to green fluorescence. A higher ratio indicates a healthier mitochondrial population with a higher average MMP.[10]
-
Mitochondrial Permeability Transition Pore (MPTP) Assay
This assay measures the opening of the MPTP, which leads to increased permeability of the inner mitochondrial membrane. It often uses Calcein (B42510) AM, a fluorescent probe that is quenched by cobalt in the cytosol but fluoresces green when it enters the mitochondria. MPTP opening allows cobalt to enter the mitochondria and quench the calcein fluorescence.
-
Objective: To determine if SkQ1 can prevent the opening of the MPTP.
-
Materials:
-
Cultured cells (e.g., LHON fibroblasts)
-
SkQ1
-
MPTP assay kit (e.g., Beyotime C2009S) containing Calcein AM and a cobalt quencher.[10]
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with SkQ1.
-
Load the cells with Calcein AM and the cobalt quencher according to the kit's protocol.
-
Induce MPTP opening if required (e.g., with H2O2).[10]
-
Wash the cells and measure the intensity of the green fluorescence within the mitochondria.
-
A decrease in green fluorescence indicates MPTP opening. SkQ1's protective effect is demonstrated by the preservation of green fluorescence compared to the control group.[10]
-
Representative Experimental Workflow
Caption: A typical experimental workflow to evaluate the protective effects of SkQ1 on mitochondria.
Conclusion
Visomitin (SkQ1) offers a sophisticated and targeted approach to mitochondrial protection. Its mechanism of action is multifaceted, combining direct, rechargeable ROS scavenging with the prevention of cardiolipin peroxidation, stabilization of the mitochondrial membrane, and modulation of critical signaling pathways involved in mitochondrial quality control, inflammation, and cell death. The quantitative data from numerous preclinical studies robustly support its efficacy in mitigating mitochondrial dysfunction. For researchers and drug development professionals, SkQ1 serves as a powerful tool for investigating the role of mitochondrial oxidative stress in disease and as a promising therapeutic candidate for a wide array of clinical applications.
References
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- 2. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of Visomitin Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of cardiolipin oxidation and fatty acid cycling as two antioxidant mechanisms of cationic derivatives of plastoquinone (SkQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Preservation of Mitochondrial Function by SkQ1 in Skin Fibroblasts Derived from Patients with Leber’s Hereditary Optic Neuropathy Is Associated with the PINK1/PRKN-Mediated Mitophagy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-targeted antioxidant SkQ1 suppresses fibrosarcoma and rhabdomyosarcoma tumour cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
